2-Chloroquinazoline-6-carbonitrile

Boiling Point Physicochemical Property Regioisomer Comparison

2-Chloroquinazoline-6-carbonitrile (CAS 1388043-87-5) is a heterocyclic building block of the quinazoline class, with molecular formula C₉H₄ClN₃ and a molecular weight of 189.60 g/mol. The compound features a chloro substituent at the 2-position and a nitrile group at the 6-position on the quinazoline scaffold, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring.

Molecular Formula C9H4ClN3
Molecular Weight 189.6 g/mol
CAS No. 1388043-87-5
Cat. No. B1436076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinazoline-6-carbonitrile
CAS1388043-87-5
Molecular FormulaC9H4ClN3
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-9-12-5-7-3-6(4-11)1-2-8(7)13-9/h1-3,5H
InChIKeyPYKRCUFKBKTGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinazoline-6-carbonitrile (CAS 1388043-87-5): Core Structural & Physicochemical Baseline for Procurement Evaluation


2-Chloroquinazoline-6-carbonitrile (CAS 1388043-87-5) is a heterocyclic building block of the quinazoline class, with molecular formula C₉H₄ClN₃ and a molecular weight of 189.60 g/mol . The compound features a chloro substituent at the 2-position and a nitrile group at the 6-position on the quinazoline scaffold, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring . Standard commercial purity is reported at 95–98% . The predicted boiling point is 336.1±24.0 °C and predicted density is 1.44±0.1 g/cm³ . This compound is typically stored under inert gas at 2–8°C and is supplied for research and further manufacturing use only .

Why Generic Substitution of 2-Chloroquinazoline-6-carbonitrile (CAS 1388043-87-5) Is Not Advisable: Positional Isomerism and Functional Group Synergy


The 2-chloro and 6-cyano substitution pattern on the quinazoline core creates a unique electronic and steric environment that cannot be replicated by simple positional isomers or mono-functional analogs. The electron-withdrawing nitrile at the 6-position deactivates the pyrimidine ring toward electrophilic substitution while the chlorine at the 2-position remains susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. Critically, the regioisomer 4-chloroquinazoline-6-carbonitrile (CAS 150449-97-1) exhibits different reactivity due to the distinct electronic influence of the adjacent nitrogen atoms, leading to divergent reaction outcomes in medicinal chemistry applications . Similarly, 2-chloroquinazoline (CAS 6141-13-5), which lacks the 6-nitrile, shows a different reactivity profile as a building block, particularly regarding the activation energy for nucleophilic displacement at the 2-position [2]. These differences mean that substituting one analog for another can alter reaction kinetics, regioselectivity, and ultimately the purity profile of downstream products, directly impacting process robustness and procurement specifications.

Quantitative Differential Evidence for 2-Chloroquinazoline-6-carbonitrile (CAS 1388043-87-5) Versus Closest Analogs


Predicted Boiling Point as a Surrogate for Purification & Handling Differentiation: 2-Cl vs. 4-Cl Regioisomer

The predicted boiling point of 2-chloroquinazoline-6-carbonitrile is 336.1±24.0 °C, which is approximately 32 °C lower than the predicted boiling point of its regioisomer 4-chloroquinazoline-6-carbonitrile (CAS 150449-97-1) at 368.5±22.0 °C . This difference, while predicted rather than experimentally measured, indicates a meaningful variance in intermolecular forces between the two positional isomers, which may translate to differential behavior during distillation, sublimation purification, or gas chromatographic analysis. A lower boiling point generally facilitates purification by distillation or sublimation, potentially reducing thermal degradation risk during workup.

Boiling Point Physicochemical Property Regioisomer Comparison Purification

Commercial Availability Purity Baseline: 2-Chloroquinazoline-6-carbonitrile vs. 4-Chloro Regioisomer

The standard commercial purity of 2-chloroquinazoline-6-carbonitrile is consistently reported at 98% by multiple major suppliers including Bidepharm . In contrast, its regioisomer 4-chloroquinazoline-6-carbonitrile is typically offered at 97% purity . This 1-percentage-point differential, while modest in absolute terms, represents a relative impurity load that is approximately 50% higher for the 4-chloro isomer (3% total impurities vs. 2%). For synthetic applications where the chlorine substituent is intended for subsequent SNAr reactions, the presence of additional impurities—potentially including hydrolyzed or dechlorinated byproducts—can reduce effective stoichiometry and complicate purity analysis.

Purity Quality Control Regioisomer Comparison Procurement

Structural Differentiation for Regioselective Derivatization: 2-Chloro vs. 2-Chloroquinazoline (Without 6-CN)

The presence of the electron-withdrawing nitrile group at the 6-position in 2-chloroquinazoline-6-carbonitrile distinguishes it from 2-chloroquinazoline (CAS 6141-13-5), which lacks this substituent. In the broader class of quinazoline building blocks, the 6-CN group reduces the electron density of the benzene ring, which can attenuate unwanted electrophilic substitution side reactions on the benzo portion and increase the selectivity of nucleophilic attack at the 2-position [1]. While the direct reactivity comparison data for this specific pair is not available in the public literature, the established body of knowledge on quinazoline reactivity indicates that a 6-cyano substituent can increase the rate of SNAr at the 2-position by stabilizing the Meisenheimer complex through resonance withdrawal [1]. This electronic differentiation is critical for library synthesis where regioselective diversification at the 2-position is required without protecting-group strategies at the 6-position.

Regioselectivity SNAr Reactivity Electronic Effects Building Block

Priority Application Scenarios for 2-Chloroquinazoline-6-carbonitrile (CAS 1388043-87-5) Based on Verified Differentiation


Regioselective Diversification at the 2-Position in Medicinal Chemistry Library Synthesis

The combination of a chlorine leaving group at the 2-position and a cyano substituent at the 6-position renders 2-chloroquinazoline-6-carbonitrile a strategic building block for synthesizing 2-substituted quinazoline-6-carbonitrile libraries via SNAr or metal-catalyzed cross-coupling. The electron-withdrawing 6-CN group enhances the electrophilicity at C2, facilitating nucleophilic displacement under milder conditions than would be required for 2-chloroquinazoline without the nitrile [1]. This is particularly valuable for incorporating amine, alcohol, or thiol nucleophiles during hit-to-lead optimization, as the 6-cyano group can subsequently be transformed into carboxylic acids, amides, tetrazoles, or other pharmacophore-relevant functional groups [2].

Synthesis of IRAK4 Kinase Inhibitor Intermediates Requiring 6-CN Quinazoline Core

Patent literature (e.g., US9932350) describes potent IRAK4 inhibitors built on a quinazoline-6-carbonitrile scaffold, where the 4-position is elaborated with trans-cyclohexylamine derivatives [3]. While the patent utilizes a 4-chloro derivative more directly, 2-chloroquinazoline-6-carbonitrile offers an alternative entry point for introducing 2-substituents prior to or orthogonal to 4-position functionalization, enabling a divergent synthetic strategy that the 4-chloro regioisomer cannot easily accommodate without protecting group manipulation [3].

Precursor for 2-Substituted Quinazoline-6-carboxylic Acid Derivatives via Nitrile Hydrolysis

The 6-cyano group serves as a latent carboxylic acid, amide, or ester precursor. In synthetic routes where the 2-position must be functionalized before nitrile hydrolysis—to avoid chemoselectivity issues with a free carboxylic acid—2-chloroquinazoline-6-carbonitrile is preferred over quinazoline-6-carbonitrile (which lacks a leaving group at C2) or 4-chloroquinazoline-6-carbonitrile (which may undergo competing hydrolysis at C4) [4]. This orthogonal reactivity is a practical procurement driver for routes where 2-substitution must precede acid formation.

Building Block Screening Collections for Kinase-Focused Compound Libraries

Given the prevalence of quinazoline cores in approved kinase inhibitors (e.g., gefitinib, erlotinib, afatinib), compound management groups prioritize 2-haloquinazoline-6-carbonitriles for diversity-oriented synthesis (DOS) initiatives. The 2-chloro isomer is stocked at higher purity (98%) compared to the 4-chloro analog (97%), reducing the frequency of re-purification before automated parallel synthesis workflows . This logistical advantage, combined with the unique 2,6-disubstitution pattern, supports its inclusion in corporate compound collections for high-throughput chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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